2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a sulfonyl group, an iodine atom, and a methyl group attached to an azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the sulfonylation can be carried out using phenylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Products: Various substituted azaindoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives with altered electronic properties.
Scientific Research Applications
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: Another sulfonyl-containing heterocycle with similar reactivity but different biological activity.
2-Iodo-5-methylindole: Lacks the sulfonyl group, resulting in different chemical and biological properties.
Uniqueness: 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the sulfonyl group, iodine atom, and azaindole core. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various research fields .
Biological Activity
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₁IN₂O₂S
- Molecular Weight : 398.22 g/mol
- CAS Number : 1228666-07-6
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.
Kinase Inhibition
Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on various kinases:
- CHK1 Inhibition : Compounds related to pyrrolo[2,3-b]pyridine have shown promise as CHK1 inhibitors, which play a role in DNA damage response. For instance, derivatives have been reported with IC50 values in the nanomolar range against CHK1 .
- Selectivity Profiles : Studies have indicated that these compounds can exhibit selective inhibition profiles, favoring certain kinases over others, which is beneficial for minimizing side effects during therapeutic applications .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated in several studies:
Antiviral Activity
In the context of antiviral research, pyrrolopyridines have been explored for their potential against viral infections such as dengue. The inhibition of specific kinases involved in viral replication pathways suggests that this compound could be a candidate for further development as an antiviral agent .
Anticancer Properties
The inhibition of kinases involved in cancer cell proliferation has led to interest in this compound for oncology applications. Its ability to modulate pathways critical for tumor growth presents a potential avenue for cancer therapy .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-methylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBDDLKXGDYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185100 | |
Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-56-5 | |
Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.